JNJ-DGAT2-A

Description

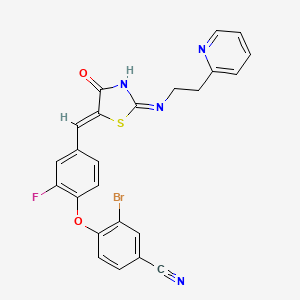

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRHAMOJHTZHLT-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrFN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-DGAT2-A

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-DGAT2-A is a potent and selective small molecule inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2). DGAT2 is a key enzyme in the terminal step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. This process is central to energy storage and lipid metabolism. Dysregulation of TG synthesis is implicated in various metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and hypertriglyceridemia. This compound serves as a valuable research tool for elucidating the specific roles of DGAT2 in these physiological and pathophysiological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT2. By binding to the enzyme, it prevents the catalysis of the final step in triglyceride synthesis. This leads to a reduction in the cellular production of new triglycerides. The selectivity of this compound for DGAT2 over the isoenzyme DGAT1 and other acyltransferases like monoacylglycerol acyltransferase 2 (MGAT2) allows for the specific investigation of DGAT2-mediated pathways.

Triglyceride Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the canonical triglyceride synthesis pathway and the point of inhibition by this compound.

Caption: Triglyceride synthesis pathway and this compound inhibition.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound

| Assay System | Parameter | Value (µM) | Reference |

| Human DGAT2-expressing Sf9 insect cell membranes | IC₅₀ | 0.14 | [1][2] |

| HepG2 cells (¹³C₃-D₅-glycerol incorporation into TG 52:2) | IC₅₀ | 0.85 | [2] |

| HepG2 cells (¹³C₃-D₅-glycerol incorporation into TG 54:3) | IC₅₀ | 0.99 | [2] |

| HepG2 cells (¹³C₃-D₅-glycerol incorporation into TG 50:2) | IC₅₀ | 0.66 | [2] |

Table 2: Selectivity Profile of this compound

| Enzyme | Selectivity (fold) vs. DGAT2 | Reference |

| DGAT1 | >70 | [1] |

| MGAT2 | >70 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for key experiments used to characterize this compound.

DGAT2 Enzyme Inhibition Assay using Sf9 Cell Membranes

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of human DGAT2.

a. Materials:

-

Human DGAT2-expressing Sf9 (Spodoptera frugiperda) insect cell membranes

-

This compound

-

[¹⁴C]-Oleoyl-CoA

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Scintillation cocktail

-

Thin Layer Chromatography (TLC) plates

b. Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, add the assay buffer, a known amount of Sf9 cell membranes expressing human DGAT2, and the diluted this compound or DMSO (vehicle control).

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrates: [¹⁴C]-Oleoyl-CoA and DAG.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quench solution (e.g., 2:1 chloroform:methanol).

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate the triglycerides from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the triglyceride spot from the TLC plate into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of DGAT2 activity for each concentration of this compound and determine the IC₅₀ value.

Triglyceride Synthesis Assay in HepG2 Cells

This cell-based assay assesses the effect of this compound on de novo triglyceride synthesis in a human hepatoma cell line.

a. Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

[¹³C₃]-D₅-glycerol (stable isotope-labeled tracer)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

b. Protocol:

-

Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Pre-incubate the cells with the this compound solutions or vehicle control for a specified duration (e.g., 1 hour).

-

Introduce the stable isotope-labeled tracer, [¹³C₃]-D₅-glycerol, to the cell culture medium.

-

Continue the incubation for a period that allows for sufficient incorporation of the tracer into newly synthesized triglycerides (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Lyse the cells and extract the total lipids using a suitable solvent system.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the lipid extract using LC-MS/MS to quantify the amount of newly synthesized, labeled triglyceride species (e.g., TG 52:2, TG 54:3, TG 50:2).

-

Determine the dose-dependent inhibition of triglyceride synthesis by this compound and calculate the IC₅₀ values for different triglyceride species.

Visualizations

Experimental Workflow for DGAT2 Inhibition Assay

The following diagram outlines the workflow for determining the in vitro inhibitory activity of this compound.

Caption: Workflow for the in vitro DGAT2 inhibition assay.

Logical Relationship of this compound's Effects

The following diagram illustrates the logical flow from the molecular action of this compound to its cellular and potential physiological consequences.

Caption: Logical flow of this compound's mechanism and effects.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of DGAT2. Its mechanism of action is centered on the direct inhibition of the final, committed step in triglyceride synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound as a tool to further explore the role of DGAT2 in health and disease. The provided visualizations aim to facilitate a clear understanding of the biochemical pathways and experimental procedures involved in the study of this important metabolic enzyme and its inhibitor.

References

An In-depth Technical Guide to the Discovery and Development of JNJ-DGAT2-A, a Selective DGAT2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diacylglycerol acyltransferase 2 (DGAT2) has emerged as a compelling therapeutic target for metabolic diseases, primarily due to its pivotal role in the final and committed step of triglyceride (TG) synthesis in the liver. Inhibition of DGAT2 offers a promising strategy to reduce hepatic steatosis and improve insulin sensitivity, key hallmarks of non-alcoholic steatohepatitis (NASH), now known as metabolic dysfunction-associated steatohepatitis (MASH). JNJ-DGAT2-A is a potent and selective small molecule inhibitor of DGAT2 that serves as a valuable research tool to explore the therapeutic potential of DGAT2 inhibition. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro pharmacological data, and detailed experimental protocols. While specific clinical development data for this compound is not publicly available, this guide also outlines a probable development trajectory for a DGAT2 inhibitor, drawing parallels from other compounds in this class.

Introduction: The Rationale for DGAT2 Inhibition

Triglycerides are the primary form of energy storage in mammals. Their synthesis is a multi-step process culminating in the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, a reaction catalyzed by diacylglycerol acyltransferases (DGATs). Two major isoforms, DGAT1 and DGAT2, perform this function but exhibit distinct tissue distribution and substrate preferences. DGAT2 is the predominant isoform in the liver and is primarily responsible for synthesizing triglycerides from de novo synthesized fatty acids.[1] In metabolic diseases such as NASH, dysregulated de novo lipogenesis leads to excessive TG accumulation in hepatocytes (steatosis), which can trigger inflammation, cellular damage, and fibrosis.

The targeted inhibition of DGAT2 is hypothesized to reduce liver fat content and ameliorate the progression of NASH.[1][2] Preclinical studies using antisense oligonucleotides to reduce DGAT2 expression have demonstrated beneficial effects on glycemic control and plasma lipid profiles, validating this therapeutic approach.[2] Small molecule inhibitors of DGAT2, therefore, represent a promising therapeutic modality for NASH and other metabolic disorders.

Discovery of this compound

While the specific "hit-to-lead" story for this compound is not publicly detailed, its discovery can be contextualized within the broader efforts of pharmaceutical companies, including Janssen (a subsidiary of Johnson & Johnson), to identify novel, potent, and selective DGAT2 inhibitors. Patent literature from Janssen and other organizations reveals the exploration of various chemical scaffolds to achieve desirable potency and pharmacokinetic properties.[2][3][4] The discovery process for a compound like this compound likely involved the following workflow:

This process would involve high-throughput screening of compound libraries against recombinant human DGAT2, followed by medicinal chemistry efforts to improve potency, selectivity against DGAT1 and other acyltransferases, and drug-like properties. This compound (CAS: 1962931-71-0) is the likely outcome of such a discovery program, identified as a valuable tool for preclinical research.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT2. This inhibition occurs at the final step of triglyceride synthesis, preventing the conversion of diacylglycerol to triglycerides. The downstream consequences of this inhibition are a reduction in the synthesis and storage of intracellular triglycerides, particularly within hepatocytes. This leads to a decrease in the formation of lipid droplets, a key feature of hepatic steatosis.

In Vitro Pharmacology

This compound has been characterized in a variety of in vitro assays to determine its potency, selectivity, and cellular activity. The key quantitative data are summarized in the tables below.

Table 1: Enzymatic Potency and Selectivity

| Parameter | Value | Assay System |

| IC50 (DGAT2) | 0.14 µM (140 nM) | Human DGAT2-expressing Sf9 insect cell membranes[5][6][7][8][9][10] |

| Selectivity | >70-fold vs. DGAT1 & MGAT2 | Not specified[5][8][10] |

Table 2: Cellular Activity in HepG2 Cells

| Triglyceride Species | IC50 | Assay Conditions |

| TG (52:2) | 0.85 µM | 13C3-D5-glycerol as substrate[5][9] |

| TG (54:3) | 0.99 µM | 13C3-D5-glycerol as substrate[5][9] |

| TG (50:2) | 0.66 µM | 13C3-D5-glycerol as substrate[5][9] |

At a concentration of 5 µM, this compound inhibits approximately 99% of recombinant DGAT2 enzymatic activity and suppresses overall DGAT activity in HepG2 cell lysates.[5][6][9]

Preclinical and Clinical Development Path (Projected)

As this compound is primarily available as a research chemical, no public data on its advancement through preclinical and clinical development exists. However, based on the development of other DGAT2 inhibitors, a likely path can be projected.

Preclinical Development

A preclinical program for a DGAT2 inhibitor would focus on in vivo pharmacology, drug metabolism and pharmacokinetics (DMPK), and toxicology.

-

In Vivo Pharmacology: Efficacy would be tested in rodent models of metabolic disease, such as diet-induced obesity (DIO) mice or rats fed a high-fat, high-sugar diet to induce hepatic steatosis. Key endpoints would include liver triglyceride content, plasma lipids, glucose tolerance, and insulin sensitivity.

-

DMPK: Pharmacokinetic studies in multiple species (e.g., mouse, rat, dog) would determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including oral bioavailability and half-life.

-

Toxicology: Safety would be assessed through dose-range-finding and pivotal GLP toxicology studies in at least two species (one rodent, one non-rodent) to identify any potential target organs for toxicity and to establish a safe starting dose for human trials.

Clinical Development

The clinical development of a DGAT2 inhibitor would likely follow a standard path for a metabolic disease drug.

-

Phase 1: First-in-human studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Food effect on absorption would also be determined.

-

Phase 2: Proof-of-concept studies in patients with NASH.

-

Phase 2a: Typically a shorter study (e.g., 12-16 weeks) with a primary endpoint of change in liver fat content as measured by non-invasive imaging (e.g., MRI-PDFF).

-

Phase 2b: A longer, larger study in patients with biopsy-confirmed NASH and fibrosis. The primary endpoint would be histological improvement (e.g., NASH resolution without worsening of fibrosis, or fibrosis improvement without worsening of NASH).

-

-

Phase 3: Large, pivotal trials to confirm the efficacy and safety demonstrated in Phase 2, with the goal of obtaining regulatory approval. These trials would have similar histological endpoints to the Phase 2b study and would also collect long-term safety data.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are detailed methodologies for key in vitro experiments used to characterize this compound.

DGAT2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DGAT2.

Materials:

-

Membrane preparations from Sf9 insect cells overexpressing human DGAT2.

-

Assay buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mg/mL BSA.

-

Substrates: 1,2-Dioleoyl-sn-glycerol (DAG), [14C]Oleoyl-CoA.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Scintillation cocktail and vials.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the DGAT2-containing membrane preparation to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Prepare the substrate mix by combining DAG and [14C]Oleoyl-CoA in assay buffer.

-

Initiate the enzymatic reaction by adding the substrate mix to each well.

-

Incubate the plate at 37°C for 30 minutes with gentle agitation.

-

Stop the reaction by adding a solution of isopropanol/heptane/water.

-

Vortex the plate and allow the phases to separate.

-

Transfer an aliquot of the upper (heptane) phase, which contains the radiolabeled triglyceride product, to a scintillation vial.

-

Evaporate the solvent, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

HepG2 Cellular Triglyceride Synthesis Assay

Objective: To measure the effect of this compound on de novo triglyceride synthesis in a human liver cell line.

Materials:

-

HepG2 cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (10 mM in DMSO).

-

Stable isotope-labeled substrate: [13C3, D5]-Glycerol.

-

Lipid extraction solvents (e.g., chloroform, methanol).

-

LC-MS/MS system.

Procedure:

-

Plate HepG2 cells in 12-well plates and grow to ~80% confluency.

-

Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.3125 to 20 µM).[5][9]

-

Aspirate the old medium from the cells and add the medium containing this compound or DMSO (vehicle control).

-

Add the [13C3, D5]-Glycerol substrate to each well and incubate for an additional 2 hours.[5][9]

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and extract the total lipids using a suitable method (e.g., Bligh-Dyer extraction).

-

Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the levels of specific newly synthesized, labeled triglyceride species (e.g., TG (52:2), TG (54:3), TG (50:2)).

-

Normalize the data to total protein content.

-

Calculate the percent inhibition for each concentration and determine the IC50 values.

References

- 1. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018033832A1 - Diacylglycerol acyltransferase 2 inhibitors - Google Patents [patents.google.com]

- 3. US9789110B2 - Diacylglycerol acyltransferase 2 inhibitors - Google Patents [patents.google.com]

- 4. WO2021064590A1 - Diacylglycerol acyltransferase 2 inhibitor - Google Patents [patents.google.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tebubio.com [tebubio.com]

- 8. Diacylglycerol Acyltransferase 2 Inhibitors (Janssen) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]

- 10. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase | Tocris Bioscience [tocris.com]

JNJ-DGAT2-A: A Deep Dive into Its Role in Triglyceride Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), and its pivotal role in the regulation of triglyceride synthesis. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.

Introduction to DGAT2 and Triglyceride Synthesis

Triglycerides (TGs) are the primary form of energy storage in eukaryotes. The final and committed step in the de novo synthesis of TGs is catalyzed by the enzyme Diacylglycerol Acyltransferase (DGAT). Mammals possess two isoforms of this enzyme, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct biochemical properties and physiological roles.

DGAT2 is the predominant isoform in the liver and is responsible for the bulk of hepatic triglyceride synthesis, particularly from newly synthesized fatty acids. Its activity is crucial for packaging fatty acids into TGs for storage in lipid droplets or for secretion in very-low-density lipoproteins (VLDL). Elevated DGAT2 activity is associated with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and hypertriglyceridemia, making it a compelling therapeutic target.

This compound is a potent and selective small molecule inhibitor of DGAT2, developed for the preclinical investigation of the therapeutic potential of DGAT2 inhibition.

Mechanism of Action of this compound

This compound exerts its effects on triglyceride synthesis through a dual mechanism of action:

-

Direct Enzymatic Inhibition: this compound directly binds to the DGAT2 enzyme, blocking its catalytic activity. This competitive inhibition prevents the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule, thereby directly halting the final step of triglyceride synthesis.

-

Suppression of Lipogenic Gene Expression: Beyond direct enzyme inhibition, the reduction in DGAT2 activity leads to an accumulation of its substrate, diacylglycerol, within the endoplasmic reticulum (ER). This accumulation alters the lipid composition of the ER membrane, which in turn suppresses the proteolytic cleavage and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 is a master transcriptional regulator of lipogenesis, controlling the expression of genes involved in fatty acid and triglyceride synthesis. By inhibiting SREBP-1 activation, DGAT2 inhibitors effectively downregulate the entire lipogenic pathway, leading to a sustained reduction in hepatic lipid content.

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound.

Table 1: In Vitro Enzymatic Inhibition

| Parameter | Value | Source |

| Target | Human DGAT2 | [1] |

| Assay System | Sf9 insect cell membranes expressing human DGAT2 | [1] |

| IC₅₀ | 0.14 µM (140 nM) | [1][2] |

| Selectivity | >70-fold selective for DGAT2 over DGAT1 and MGAT2 | [2] |

Table 2: Cellular Inhibition of Triglyceride Synthesis

| Parameter | Value | Source |

| Cell Line | HepG2 (human liver carcinoma cells) | [1] |

| Substrate | ¹³C₃-D₅-glycerol | [1] |

| IC₅₀ for TG (52:2) synthesis | 0.85 µM | [1] |

| IC₅₀ for TG (54:3) synthesis | 0.99 µM | [1] |

| IC₅₀ for TG (50:2) synthesis | 0.66 µM | [1] |

Experimental Protocols

DGAT2 Enzymatic Activity Assay (In Vitro)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds like this compound against recombinant human DGAT2.

Materials:

-

Recombinant human DGAT2 expressed in a suitable system (e.g., Sf9 insect cell membranes).

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, and protease inhibitors.

-

Substrates: 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA (as a tracer).

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare dilutions of the test compound in DMSO.

-

In a reaction plate, add the assay buffer, membrane preparation containing recombinant DGAT2, and the test compound.

-

Initiate the reaction by adding the substrate mixture containing 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by adding a suitable stop solution (e.g., isopropanol:heptane:water).

-

Extract the lipids by adding heptane and vortexing.

-

Separate the newly synthesized [¹⁴C]-triglycerides from the unreacted [¹⁴C]oleoyl-CoA using thin-layer chromatography (TLC).

-

Quantify the amount of [¹⁴C]-triglycerides by scraping the corresponding band from the TLC plate and measuring the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Triglyceride Synthesis Assay (HepG2 Cells)

This protocol describes a method to measure the effect of this compound on de novo triglyceride synthesis in a cellular context.

Materials:

-

HepG2 cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Stable isotope-labeled substrate (e.g., [¹³C₃, D₅]-glycerol or [¹³C₁₈]-oleic acid).

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Lipid extraction solvents (e.g., chloroform:methanol).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 60 minutes).[1]

-

Add the stable isotope-labeled substrate to the cell culture medium and incubate for an additional period (e.g., 2 hours).[1]

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess labeled substrate.

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).

-

Dry the lipid extract and reconstitute it in a solvent compatible with LC-MS analysis.

-

Analyze the lipid extract by LC-MS to separate and quantify the different triglyceride species, specifically measuring the incorporation of the stable isotope label.

-

Calculate the rate of de novo triglyceride synthesis for each treatment condition.

-

Determine the percent inhibition of triglyceride synthesis for each concentration of the test compound and calculate the IC₅₀ values for specific triglyceride species.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the action of this compound.

Caption: The canonical triglyceride synthesis pathway and the point of inhibition by this compound.

Caption: Dual mechanism of this compound: direct enzyme inhibition and SREBP-1 suppression.

Caption: Workflow for the cellular triglyceride synthesis assay.

References

The Biological Nexus of JNJ-DGAT2-A: A Technical Guide to DGAT2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological functions of Diacylglycerol Acyltransferase 2 (DGAT2) inhibition by the selective inhibitor, JNJ-DGAT2-A. The document elucidates the mechanism of action, impact on lipid metabolism, and the intricate signaling pathways modulated by this compound. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided.

Introduction to DGAT2 and its Inhibition

Diacylglycerol Acyltransferase 2 (DGAT2) is a crucial enzyme in the final and committed step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1] This process is central to energy storage in the form of lipids. Dysregulation of DGAT2 activity is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and obesity, making it a compelling therapeutic target.[1] this compound is a potent and selective small molecule inhibitor of DGAT2, designed to modulate lipid metabolism by directly targeting this key enzyme.

Mechanism of Action of this compound

This compound exerts its biological function through the direct and selective inhibition of the enzymatic activity of DGAT2. By binding to the enzyme, it blocks the conversion of DAG to TG, thereby reducing the synthesis and accumulation of triglycerides in tissues such as the liver.[1] This targeted inhibition shunts DAG towards alternative metabolic pathways, including phospholipid synthesis, which has significant downstream effects on cellular signaling.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize the key quantitative data.

| Inhibitor | Target | Assay System | IC50 | Selectivity |

| This compound | Human DGAT2 | Sf9 insect cell membranes | 0.14 µM[2][3][4] | >70-fold vs DGAT1 and MGAT2[5][6][7] |

Table 1: In Vitro Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against human DGAT2 and its selectivity over related enzymes.

| Inhibitor | Cell Line | Substrate | Triglyceride Species | IC50 |

| This compound | HepG2 | ¹³C₃-D₅-glycerol | TG (50:2) | 0.66 µM[1][2][3][8] |

| This compound | HepG2 | ¹³C₃-D₅-glycerol | TG (52:2) | 0.85 µM[1][2][3][8] |

| This compound | HepG2 | ¹³C₃-D₅-glycerol | TG (54:3) | 0.99 µM[1][2][3][8] |

Table 2: Inhibition of Triglyceride Synthesis in HepG2 Cells by this compound. This table details the IC50 values of this compound for the inhibition of the formation of specific triglyceride species in a human liver cell line.

Impact on Lipid Metabolism and Signaling Pathways

The inhibition of DGAT2 by this compound initiates a cascade of events that remodels cellular lipid metabolism and signaling. A primary consequence is the reduction of hepatic steatosis, or fatty liver.

The DGAT2-SREBP-1c Signaling Axis

A key signaling pathway affected by DGAT2 inhibition involves the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. Recent studies have elucidated a novel mechanism whereby DGAT2 inhibition leads to the suppression of SREBP-1c activation.[5][8][9]

The inhibition of DGAT2 shunts the diacylglycerol (DAG) substrate towards the synthesis of phospholipids, leading to an accumulation of phosphatidylethanolamine (PE) in the endoplasmic reticulum (ER).[5][8][9] This increase in ER PE content inhibits the proteolytic cleavage of SREBP-1 from its precursor form, thereby preventing its translocation to the nucleus and subsequent activation of lipogenic gene expression.[5][10][9] This dual action of this compound – direct inhibition of triglyceride synthesis and suppression of the lipogenic program – contributes to its potent effect on reducing liver fat.

Figure 1. Signaling pathway of DGAT2 inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols relevant to the study of this compound.

DGAT2 Enzymatic Activity Assay

This protocol is adapted from methodologies used to characterize DGAT inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on DGAT2.

Materials:

-

Human DGAT2-expressing Sf9 insect cell membranes

-

This compound

-

Diacylglycerol (DAG) substrate

-

[¹⁴C]-labeled or fluorescently-labeled fatty acyl-CoA

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation cocktail or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a reaction tube, combine the DGAT2-expressing cell membranes, assay buffer, and the diluted this compound or vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the DAG and labeled fatty acyl-CoA substrates.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).

-

Extract the lipid products (triglycerides).

-

Quantify the amount of labeled triglyceride formed using liquid scintillation counting or fluorescence measurement.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Figure 2. Experimental workflow for DGAT2 enzymatic activity assay.

Triglyceride Synthesis Assay in HepG2 Cells

This protocol is based on the methodology described in the study by Qi et al. (2012).[11]

Objective: To measure the effect of this compound on triglyceride synthesis in a cellular context.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

This compound

-

Stable isotope-labeled glycerol (e.g., ¹³C₃-D₅-glycerol)

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture HepG2 cells to a desired confluency in multi-well plates.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 60 minutes).

-

Add the stable isotope-labeled glycerol to the cell culture medium.

-

Incubate the cells for an additional period (e.g., 2 hours) to allow for the incorporation of the labeled glycerol into newly synthesized triglycerides.

-

Wash the cells with phosphate-buffered saline (PBS) and lyse the cells.

-

Extract the total lipids from the cell lysates.

-

Analyze the lipid extracts by LC-MS to quantify the different species of labeled triglycerides.

-

Determine the dose-dependent inhibition of triglyceride synthesis and calculate the IC50 values for specific triglyceride species.

In Vivo Efficacy of DGAT2 Inhibition

Preclinical studies in animal models of metabolic disease have demonstrated the in vivo efficacy of DGAT2 inhibition in reducing hepatic steatosis and improving metabolic parameters. While specific in vivo data for this compound is limited in the public domain, studies with other DGAT2 inhibitors and antisense oligonucleotides (ASOs) provide strong evidence for the therapeutic potential of this mechanism.

In mouse models of diet-induced obesity and NAFLD, treatment with DGAT2 inhibitors or ASOs has been shown to:

| Model | Intervention | Key Findings |

| Obese Mice | DGAT2 ASO | Marked reduction in hepatic triglyceride content.[6] |

| Diet-Induced Obese Mice | DGAT2 ASO | Lowered hepatic triglyceride secretion and plasma triglyceride levels.[6] |

| ob/ob Mice with MASLD | DGAT2 Inhibitor | Reduced liver weight (11% reduction) and liver TGs (51% reduction).[10] |

| C57BL/6J Mice | DGAT2 Inhibitor | Dramatic reduction in liver TG content (4.20 vs. 9.38 mg/g liver).[10] |

Table 3: In Vivo Effects of DGAT2 Inhibition in Mouse Models. This table summarizes the significant effects of DGAT2 inhibition on liver lipid metabolism in various preclinical models.

Conclusion

This compound is a selective and potent inhibitor of DGAT2 that effectively reduces triglyceride synthesis. Its mechanism of action extends beyond direct enzyme inhibition to the modulation of the key lipogenic transcription factor SREBP-1c. The preclinical data on DGAT2 inhibition strongly support its potential as a therapeutic agent for metabolic diseases characterized by excess lipid accumulation, such as NAFLD. The detailed experimental protocols provided herein offer a framework for further investigation into the biological functions and therapeutic applications of this compound and other DGAT2 inhibitors. Further research, particularly in vivo studies with this compound, will be crucial in fully elucidating its clinical potential.

References

- 1. Scholars@Duke publication: Inhibiting triglyceride synthesis improves hepatic steatosis but exacerbates liver damage and fibrosis in obese mice with nonalcoholic steatohepatitis. [scholars.duke.edu]

- 2. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]

- 3. This compound | DGAT2抑制剂 | MCE [medchemexpress.cn]

- 4. tebubio.com [tebubio.com]

- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antisense oligonucleotide reduction of DGAT2 expression improves hepatic steatosis and hyperlipidemia in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JNJ DGAT2-A | Diacylglycerol O-Acyltransferase (DGAT) Inhibitors: R&D Systems [rndsystems.com]

- 8. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]

- 9. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DGAT2 blockade ameliorates hepatic steatosis by rebalancing phosphatidylethanolamine | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

- 12. An RNAi therapeutic targeting hepatic DGAT2 in a genetically obese mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-DGAT2-A: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, represent a significant and growing global health challenge. A key pathological feature of these conditions is the excessive accumulation of triglycerides (TG) in tissues such as the liver and adipose tissue. Diacylglycerol O-acyltransferase 2 (DGAT2) is a crucial enzyme that catalyzes the final and committed step in triglyceride synthesis. [1][2]Its inhibition has emerged as a promising therapeutic strategy for mitigating the effects of these metabolic disorders. [3]JNJ-DGAT2-A is a selective inhibitor of DGAT2, and this document serves as an in-depth technical guide to its properties, mechanism of action, and the experimental protocols relevant to its study.

Core Compound Properties and In Vitro Activity

This compound is a potent and selective small molecule inhibitor of diacylglycerol acyltransferase 2. Its chemical and in vitro activity data are summarized below.

Chemical Information:

| Property | Value | Reference |

| IUPAC Name | 3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile | [3] |

| Molecular Formula | C₂₄H₁₆BrFN₄O₂S | [3] |

| Molecular Weight | 523.4 g/mol | [3] |

| CAS Number | 1962931-71-0 | [4][5] |

In Vitro Potency and Selectivity:

| Parameter | Value | Conditions | Reference |

| IC₅₀ (human DGAT2) | 0.14 µM (140 nM) | Human DGAT2 expressed in Sf9 insect cell membranes | [1][4][5] |

| Selectivity | >70-fold vs. DGAT1 and MGAT2 | Not specified | [4][5] |

| Inhibition of recombinant DGAT2 | ~99% | at 5 µM | [1] |

| Inhibition of DGAT activity in HepG2 cells | Inhibits | at 5 µM | [1] |

Inhibition of Triglyceride Synthesis in HepG2 Cells:

This compound dose-dependently inhibits the formation of various triglyceride species in HepG2 cells.

| Triglyceride Species | IC₅₀ | Reference |

| TG (52:2) | 0.85 µM | [1] |

| TG (54:3) | 0.99 µM | [1] |

| TG (50:2) | 0.66 µM | [1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the DGAT2 enzyme, which blocks the final step of triglyceride synthesis. [1][2]This leads to a reduction in the accumulation of lipids in tissues like the liver and adipose tissue. [1] Recent research has uncovered a dual mechanism for DGAT2 inhibitors. Beyond direct enzyme inhibition, they also suppress the cleavage and activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1c is a master transcriptional regulator of genes involved in de novo lipogenesis (fatty acid and triglyceride synthesis). [1][5]The proposed mechanism involves the shunting of diacylglycerol (DAG), the substrate for DGAT2, into the synthesis of phospholipids like phosphatidylethanolamine (PE) in the endoplasmic reticulum (ER). The resulting increase in ER PE content inhibits the processing and activation of SREBP-1. [1][5][6] This dual action—blocking the final step of triglyceride synthesis and shutting down the production of fatty acid building blocks—makes DGAT2 inhibition a particularly effective strategy for reducing hepatic steatosis. [1][5] Additionally, DGAT2 expression and activity have been linked to other signaling pathways, such as the MEK/ERK pathway, which can be suppressed by chronic alcohol consumption, leading to DGAT2 upregulation. [7]Overexpression of DGAT2 has also been shown to enrich genes in the PPAR signaling pathway.

References

- 1. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-content assays for evaluating cellular and hepatic diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. How an experimental drug reverses fatty liver disease - UT Southwestern Medical Center [physicianresources.utswmed.org]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Suppression of diacylglycerol acyltransferase-2 (DGAT2), but not DGAT1, with antisense oligonucleotides reverses diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Lipid Metabolism with JNJ-DGAT2-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-DGAT2-A, a selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), and its application in the investigation of lipid metabolism. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Target: DGAT2

Diacylglycerol acyltransferase 2 (DGAT2) is a critical enzyme in lipid metabolism, catalyzing the final and committed step in triglyceride (TG) synthesis.[1][2] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1] DGAT2 is one of two DGAT isoforms, and it plays a significant role in hepatic triglyceride production.[3] Its inhibition is a promising therapeutic strategy for metabolic diseases characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2]

This compound is a potent and selective small-molecule inhibitor of human DGAT2.[4][5][6] Its selectivity for DGAT2 over the DGAT1 isoform allows for the specific interrogation of DGAT2's role in various metabolic processes.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Source |

| IC50 (DGAT2 Inhibition) | 0.14 µM (140 nM) | Human DGAT2-expressing Sf9 insect cell membranes | [4][5][6] |

| Selectivity | >70-fold selective for DGAT2 over DGAT1 and MGAT2 | - | [7] |

| Inhibition of Recombinant DGAT2 | ~99% inhibition at 5 µM | Recombinant DGAT2 enzyme | [4][6] |

| Inhibition of DGAT Activity in Cell Lysates | Inhibition observed at 5 µM | HepG2 cell lysates | [4][6] |

Table 2: Inhibition of Triglyceride Synthesis in HepG2 Cells by this compound

| Triglyceride Species | IC50 | Experimental Conditions | Source |

| TG (52:2) | 0.85 µM | HepG2 cells treated with varying concentrations of this compound for 60 min prior to and 2h after addition of ¹³C₃-D₅-glycerol substrate. | [4][6] |

| TG (54:3) | 0.99 µM | HepG2 cells treated with varying concentrations of this compound for 60 min prior to and 2h after addition of ¹³C₃-D₅-glycerol substrate. | [4][6] |

| TG (50:2) | 0.66 µM | HepG2 cells treated with varying concentrations of this compound for 60 min prior to and 2h after addition of ¹³C₃-D₅-glycerol substrate. | [4][6] |

Table 3: In Vivo Effects of a DGAT2 Inhibitor in Mice

| Animal Model | Treatment | Key Findings | Source |

| C57BL/6J mice | DGAT2 inhibitor (0.004% mixed in chow) for 7 days | Reduced plasma and liver lipid levels. | [8] |

| Murine model of obesity | Chronic inhibition of DGAT2 | Correction of multiple lipid parameters. | [3] |

Signaling Pathway of this compound Action

Inhibition of DGAT2 by this compound not only directly blocks triglyceride synthesis but also impacts the SREBP-1 signaling pathway, a key regulator of lipogenesis. The proposed mechanism involves the shunting of diacylglycerol (DAG), the substrate for DGAT2, into the synthesis of phospholipids, particularly phosphatidylethanolamine (PE). The resulting increase in PE levels within the endoplasmic reticulum (ER) inhibits the proteolytic cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). This prevents the translocation of the active form of SREBP-1 to the nucleus, thereby downregulating the expression of genes involved in fatty acid and triglyceride synthesis.[8]

Caption: Signaling pathway of this compound action.

Experimental Protocols

DGAT2 Enzymatic Activity Assay (Cell-Free)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against recombinant human DGAT2.

Materials:

-

Recombinant human DGAT2 enzyme (e.g., in Sf9 cell membranes)

-

This compound

-

1,2-Dioleoyl-sn-glycerol (DAG)

-

[¹⁴C]Oleoyl-CoA (radiolabeled substrate)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, protease inhibitors

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

Scintillation fluid

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the appropriate volume of diluted this compound or DMSO (vehicle control).

-

Add the recombinant human DGAT2 enzyme preparation to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare the substrate mix containing 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA in assay buffer.

-

Initiate the enzymatic reaction by adding the substrate mix to each well.

-

Incubate the reaction at 37°C for 30 minutes with gentle agitation.

-

Stop the reaction by adding the stop solution to each well.

-

Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.

-

Transfer an aliquot of the organic phase (containing the radiolabeled triglycerides) to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Triglyceride Synthesis Assay (HepG2 Cells)

This protocol describes a method to assess the effect of this compound on triglyceride synthesis in a cellular context using stable isotope labeling.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

This compound

-

¹³C₃-D₅-glycerol (stable isotope-labeled substrate)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2, v/v)

-

LC-MS/MS system

Procedure:

-

Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

-

Prepare various concentrations of this compound in cell culture medium.

-

Aspirate the old medium from the cells and wash with PBS.

-

Add the medium containing the different concentrations of this compound or vehicle (DMSO) to the respective wells.

-

Incubate the cells for 60 minutes at 37°C.

-

Add ¹³C₃-D₅-glycerol to each well to a final concentration of 10 µM.

-

Incubate for an additional 2 hours at 37°C.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract the total lipids using the lipid extraction solvent.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the incorporation of the stable isotope-labeled glycerol into different triglyceride species using LC-MS/MS.

-

Quantify the levels of labeled triglycerides and calculate the IC50 values for the inhibition of their synthesis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on lipid metabolism.

Caption: General experimental workflow for this compound studies.

Logical Relationships in Experimental Design

The investigation of this compound's effects on lipid metabolism follows a logical progression from in vitro characterization to in vivo validation.

Caption: Logical flow of this compound research and development.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of DGAT2 in lipid metabolism. Its high potency and selectivity enable precise investigation of the downstream consequences of DGAT2 inhibition, from direct effects on triglyceride synthesis to broader impacts on cellular signaling pathways like SREBP-1. The experimental protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies of metabolic diseases. Further in vivo studies will continue to delineate the therapeutic potential of targeting DGAT2.

References

- 1. glpbio.com [glpbio.com]

- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. DGAT2 Inhibition Alters Aspects of Triglyceride Metabolism in Rodents but Not in Non-human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | DGAT2 inhibitor | CAS# 1962931-71-0 | InvivoChem [invivochem.com]

- 5. tebubio.com [tebubio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Diacylglycerol Acyltransferase 2 (DGAT2) in Obesity and Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme that catalyzes the final and committed step in triglyceride (TG) synthesis.[1][2] Its role in metabolic diseases, particularly obesity and type 2 diabetes, has become a significant area of research. DGAT2 is implicated in the storage of energy as triglycerides in adipose tissue and the liver.[3][4] Dysregulation of DGAT2 activity is linked to conditions such as hepatic steatosis (fatty liver), insulin resistance, and obesity.[5][6] This technical guide provides an in-depth overview of the function of DGAT2, its involvement in metabolic pathways, and its potential as a therapeutic target. We present quantitative data from key studies, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and drug development in this area.

Introduction to DGAT2

Acyl-CoA:diacylglycerol acyltransferase (DGAT) is an integral membrane protein responsible for the synthesis of triglycerides from diacylglycerol (DAG) and a long-chain fatty acyl-CoA.[7][8] Mammals have two DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and share no sequence homology.[4][8] While both enzymes catalyze the same reaction, they exhibit distinct tissue expression patterns, substrate specificities, and physiological roles.[9][10]

DGAT2 is predominantly expressed in the liver and adipose tissue.[11] Studies in knockout mice have revealed the critical importance of DGAT2; global DGAT2 knockout mice die shortly after birth due to severe TG deficiency and impaired skin barrier function, highlighting its non-redundant role in triglyceride synthesis.[3][9] In contrast, DGAT1 knockout mice are viable and resistant to diet-induced obesity.[9] This suggests that DGAT2 is the primary enzyme responsible for bulk triglyceride synthesis and storage.[7]

DGAT2 in Triglyceride Synthesis and Lipid Droplet Formation

DGAT2 plays a central role in the glycerolipid synthesis pathway, which is the primary mechanism for storing fatty acids as triglycerides. This process is crucial for energy homeostasis but can contribute to metabolic disease when dysregulated.

The Triglyceride Synthesis Pathway

The synthesis of triglycerides occurs primarily in the endoplasmic reticulum (ER). The pathway begins with glycerol-3-phosphate and involves a series of acylation reactions to produce diacylglycerol. DGAT2 then catalyzes the final esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. These newly synthesized triglycerides are then stored in cytosolic lipid droplets.[7]

Caption: Triglyceride synthesis pathway in the endoplasmic reticulum.

Role in Lipid Droplet Formation

Lipid droplets are cellular organelles responsible for the storage of neutral lipids, primarily triglycerides. DGAT enzymes are required for the formation of these droplets in adipocytes.[12] Studies have shown that when cells are supplied with fatty acids, DGAT2 associates with lipid droplets, suggesting it catalyzes localized triglyceride synthesis for lipid droplet expansion.[7] The stabilization of DGAT2 protein has been shown to increase the number of lipid droplets in hepatic cells.[13]

DGAT2 in Obesity

Obesity is characterized by excessive accumulation of adipose tissue. Given DGAT2's central role in triglyceride synthesis, its involvement in the pathophysiology of obesity is a key area of investigation.

DGAT2 Expression in Adipose Tissue

The expression of DGAT2 is significantly upregulated during adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-storing adipocytes.[14][15] In rodent models of obesity, such as leptin-deficient ob/ob mice and insulin receptor substrate-2 (IRS-2) deficient mice, DGAT2 mRNA expression is elevated in white adipose tissue (WAT).[16][17] Interestingly, in these same models, DGAT1 expression is downregulated, suggesting a reciprocal regulation of the two isoforms in the context of obesity.[16][17] Central leptin action has been shown to regulate DGAT2 expression in WAT, further linking DGAT2 to the central control of energy balance.[16]

Quantitative Data on DGAT2 Expression in Obesity Models

| Model | Tissue | DGAT1 mRNA Change | DGAT2 mRNA Change | Reference |

| Irs2-/- mice | White Adipose Tissue | Reduced (0.62-fold) | Increased (3.3-fold) | [17] |

| ob/ob mice | White Adipose Tissue | Reduced (0.50-fold) | Increased (4.7-fold) | [17] |

| High-Fat Diet-fed C57BL/6 mice | White Adipose Tissue | Reduced | Increased | [16] |

DGAT2 in Type 2 Diabetes and Insulin Resistance

Type 2 diabetes is often preceded by insulin resistance, a condition where cells fail to respond normally to the hormone insulin. A growing body of evidence suggests a complex and sometimes contradictory role for DGAT2 in the development of insulin resistance, particularly in the liver and skeletal muscle.

The "Dissociation" Hypothesis in the Liver

Several studies have investigated the link between hepatic steatosis (fatty liver) and insulin resistance. While accumulation of lipids in the liver is often associated with insulin resistance, some evidence suggests that DGAT2 may uncouple these two phenomena. Mice with hepatic overexpression of DGAT2 develop fatty liver but, in some studies, do not exhibit insulin resistance.[5][18] This has led to the "dissociation hypothesis," which posits that the esterification of fatty acids into triglycerides by DGAT2 may be a protective mechanism, sequestering potentially lipotoxic lipid species like diacylglycerols (DAGs) and ceramides that can impair insulin signaling.[19] However, other studies have contradicted this, showing that hepatic DGAT2 overexpression does lead to hepatic insulin resistance, potentially through the accumulation of DAGs that activate protein kinase Cε (PKCε), a known inhibitor of insulin signaling.[20]

DGAT2 in Skeletal Muscle Insulin Resistance

Skeletal muscle is a primary site of glucose disposal, and insulin resistance in this tissue is a key feature of type 2 diabetes. Overexpression of DGAT2 specifically in glycolytic (type II) muscle fibers of mice leads to increased intramyocellular lipid accumulation, including triglycerides and ceramides.[6][21] This lipid accumulation is associated with impaired insulin signaling and reduced insulin-mediated glucose uptake in the muscle, leading to whole-body glucose intolerance.[6][21] This suggests that in skeletal muscle, increased DGAT2 activity and subsequent lipid deposition directly contribute to the development of insulin resistance.

Caption: Proposed mechanism of DGAT2-mediated insulin resistance.

Regulation of DGAT2

The expression and activity of DGAT2 are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational.

Transcriptional Regulation

Several transcription factors have been identified that regulate DGAT2 gene expression. In adipocytes, the CCAAT/enhancer-binding proteins C/EBPα and C/EBPβ play key roles in the induction of DGAT2 during differentiation.[14] In hepatocytes, DGAT2 expression is induced by glucose, a process mediated by the synergistic action of carbohydrate-responsive element-binding protein (ChREBP) and specificity protein 1 (SP1).[11]

Post-Translational Regulation

DGAT2 protein levels are also controlled by post-translational mechanisms, primarily through protein degradation. DGAT2 is an unstable protein that is rapidly degraded by the ubiquitin-proteasome system.[13] The E3 ubiquitin ligase gp78 has been shown to mediate the degradation of DGAT2 through the endoplasmic reticulum-associated degradation (ERAD) pathway.[13]

DGAT2 as a Therapeutic Target

Given its pivotal role in triglyceride synthesis and its association with obesity and type 2 diabetes, DGAT2 has emerged as an attractive therapeutic target.[2][22]

Preclinical and Clinical Evidence for DGAT2 Inhibition

Inhibition of DGAT2 using antisense oligonucleotides (ASOs) or small molecule inhibitors has shown promise in preclinical models. In diet-induced and genetic models of obesity, DGAT2 ASOs reduce hepatic triglyceride content and improve insulin sensitivity.[23] These beneficial effects are often associated with a reduction in the expression of genes involved in de novo lipogenesis.[23]

Several DGAT2 inhibitors have advanced to clinical trials for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][24][25] A phase 2 clinical trial of the DGAT2 ASO, IONIS-DGAT2Rx, in patients with type 2 diabetes and NAFLD demonstrated a significant reduction in liver fat content compared to placebo.[24]

Quantitative Data from a Phase 2 Clinical Trial of a DGAT2 Inhibitor

| Parameter | Placebo (n=23) | IONIS-DGAT2Rx 250 mg (n=45) | p-value | Reference |

| Absolute Change in Liver Fat (%) from Baseline at Week 13 | -2.7 | -7.3 | <0.001 | [24] |

| Relative Change in Liver Fat (%) from Baseline at Week 13 | -14.6 | -40.6 | <0.001 | [24] |

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for advancing our understanding of DGAT2. Below are detailed protocols for key experiments cited in this guide.

Measurement of DGAT Activity

Objective: To quantify the enzymatic activity of DGAT2 in tissue or cell lysates.

Principle: This assay measures the incorporation of a labeled fatty acyl-CoA into triglycerides using diacylglycerol as a substrate. The product, labeled triglyceride, is then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified.

Materials:

-

Tissue or cell lysate

-

Assay buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors

-

Substrates: 1,2-dioleoyl-sn-glycerol (100 µM), Oleoyl-CoA (25 µM)

-

Tracer: [¹⁴C]oleoyl-CoA

-

5 mM MgCl₂

-

TLC plates (silica gel)

-

TLC solvent system: hexane:diethyl ether:acetic acid (80:20:1)

-

Phosphor imager

Procedure:

-

Prepare the assay mixture containing 20 µg of lysate, 100 µM 1,2-dioleoyl-sn-glycerol, 25 µM oleoyl-CoA (spiked with [¹⁴C]oleoyl-CoA), and 5 mM MgCl₂ in the assay buffer.[26]

-

Initiate the reaction by adding the lysate and incubate at 37°C for a predetermined time within the linear range of the reaction (e.g., 10-30 minutes).

-

Stop the reaction by adding a solvent mixture to extract the lipids (e.g., chloroform:methanol 2:1).

-

Separate the lipid extract by TLC using the specified solvent system.

-

Visualize and quantify the [¹⁴C]-labeled triglyceride band using a phosphor imager.

-

Calculate DGAT activity as pmol of triglyceride synthesized per minute per mg of protein.

Quantification of Liver Triglyceride Content

Objective: To measure the total triglyceride content in liver tissue.

Principle: This method involves the extraction of total lipids from a liver sample, followed by the enzymatic measurement of triglycerides. The triglycerides are hydrolyzed to glycerol and free fatty acids, and the glycerol is then quantified using a colorimetric or fluorometric assay.

Materials:

-

Liver tissue sample (frozen)

-

Isopropanol

-

Homogenizer

-

Commercial triglyceride quantification kit (colorimetric or fluorometric)

-

Spectrophotometer or fluorometer

Procedure:

-

Weigh a frozen piece of liver tissue (approximately 50-100 mg).

-

Add isopropanol (e.g., 1 ml per 50 mg of tissue) and homogenize the tissue thoroughly on ice.[27]

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the tissue debris.[27]

-

Collect the supernatant containing the extracted lipids.

-

Use a commercial triglyceride quantification kit according to the manufacturer's instructions. This typically involves diluting the lipid extract and incubating it with a reagent mixture that leads to the production of a colored or fluorescent product in proportion to the glycerol concentration.

-

Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.

-

Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.

-

Express the results as mg or µmol of triglyceride per gram of liver tissue.

Caption: A typical experimental workflow for studying DGAT2 function.

Conclusion and Future Directions

DGAT2 is a key enzyme in triglyceride metabolism with a profound impact on the development of obesity and type 2 diabetes. While its role in promoting lipid storage is well-established, its precise contribution to insulin resistance, particularly in the liver, remains an area of active investigation with some conflicting findings. The development of potent and specific DGAT2 inhibitors has shown considerable therapeutic promise for metabolic diseases like NAFLD and NASH.

Future research should focus on:

-

Elucidating the distinct and overlapping functions of DGAT1 and DGAT2 in different tissues and metabolic states.

-

Understanding the molecular mechanisms that lead to the sometimes-conflicting observations regarding DGAT2's role in hepatic insulin resistance.

-

Investigating the long-term safety and efficacy of DGAT2 inhibitors in clinical trials.

-

Exploring the potential of combination therapies targeting both DGAT2 and other metabolic pathways.

A deeper understanding of DGAT2 biology will undoubtedly pave the way for novel and effective treatments for obesity, type 2 diabetes, and related metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The DGAT2 gene is a candidate for the dissociation between fatty liver and insulin resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Diacylglycerol Acyltransferase-2 (DGAT2) and Monoacylglycerol Acyltransferase-2 (MGAT2) Interact to Promote Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of diacylglycerol acyltransferase 2 protein stability by gp78-associated endoplasmic-reticulum-associated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SEQUENTIAL REGULATION OF DGAT2 EXPRESSION BY C/EBPβ AND C/EBPα DURING ADIPOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Expression of DGAT2 in white adipose tissue is regulated by central leptin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. portlandpress.com [portlandpress.com]

- 19. Nonalcoholic fatty liver disease and type 2 diabetes: pathophysiological mechanisms shared between the two faces of the same coin [explorationpub.com]

- 20. Hepatic insulin resistance in mice with hepatic overexpression of diacylglycerol acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Increased lipid accumulation and insulin resistance in transgenic mice expressing DGAT2 in glycolytic (type II) muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DGAT: novel therapeutic target for obesity and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mice lacking triglyceride synthesis enzymes in adipose tissue are resistant to diet-induced obesity [elifesciences.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Validation of JNJ-DGAT2-A in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a growing global health concern characterized by the excessive accumulation of triglycerides (TGs) in hepatocytes. Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the final step of TG synthesis and has emerged as a promising therapeutic target for MASLD and metabolic dysfunction-associated steatohepatitis (MASH), the more severe form of the disease.[1][2] DGAT2 is primarily expressed in the liver and preferentially utilizes fatty acids derived from de novo lipogenesis for TG synthesis.[3][4] This guide provides a comprehensive overview of the target validation of JNJ-DGAT2-A, a selective DGAT2 inhibitor, in hepatocytes.

Mechanism of Action of DGAT2 Inhibition

DGAT2 catalyzes the final, committed step in the synthesis of triglycerides by transferring an acyl-CoA to diacylglycerol (DAG).[5][6] Inhibition of DGAT2 directly blocks this process, leading to a reduction in the synthesis and accumulation of TGs within hepatocytes.[3][7] Recent studies have revealed a dual mechanism of action for DGAT2 inhibitors. Beyond the direct enzymatic blockade, DGAT2 inhibition also suppresses the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor that activates genes involved in fatty acid and TG synthesis.[3][7] This occurs through an increase in phosphatidylethanolamine (PE) levels in the endoplasmic reticulum (ER), which in turn prevents the transport of SREBP-1 to the Golgi for activation.[3][7] This dual action makes DGAT2 an attractive target for reducing hepatic steatosis.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Enzymatic Inhibition

| Parameter | Value | Cell System | Source |

| IC50 | 0.14 µM | Human DGAT2-expressing Sf9 insect cell membranes | [8][9] |

| Selectivity | >70-fold vs. DGAT1 and MGAT2 | - | [9] |

| Inhibition at 5 µM | ~99% | Recombinant DGAT2 | [8] |

Table 2: Inhibition of Triglyceride Synthesis in HepG2 Cells

| Triglyceride Species | IC50 | Substrate | Source |

| TG (52:2) | 0.85 µM | ¹³C₃-D₅-glycerol | [8] |

| TG (54:3) | 0.99 µM | ¹³C₃-D₅-glycerol | [8] |

| TG (50:2) | 0.66 µM | ¹³C₃-D₅-glycerol | [8] |

Experimental Protocols

Detailed methodologies for key experiments in the target validation of a DGAT2 inhibitor like this compound are provided below.

siRNA-Mediated Knockdown of DGAT2 in Hepatocytes

This protocol is used to confirm the target specificity of the inhibitor by mimicking its effect through genetic knockdown.

-

Cell Culture: Human hepatocyte cell lines (e.g., HepG2, HuH-7) are cultured according to standard protocols.[10][11]

-

siRNA Transfection:

-

Seed hepatocytes in antibiotic-free medium and grow to 60-70% confluency.

-

Prepare siRNA-lipid transfection complexes (e.g., using a GalNAc-conjugated siRNA for hepatocyte-specific delivery).[11]

-

Incubate cells with the siRNA complexes for 48-72 hours.[11][12]

-

A non-targeting siRNA should be used as a negative control.

-

-

Validation of Knockdown:

-

Harvest cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure DGAT2 mRNA levels relative to a housekeeping gene. A successful knockdown will show a significant reduction in DGAT2 mRNA.[12]

-

Perform western blotting to confirm a reduction in DGAT2 protein levels.

-

In Vitro DGAT2 Enzymatic Activity Assay

This assay directly measures the inhibitory effect of the compound on DGAT2 enzymatic activity.

-

Enzyme Source: Microsomal fractions from human DGAT2-expressing cells (e.g., Sf9 insect cells or HepG2 cells) are prepared.

-

Assay Procedure:

-

The assay is typically performed in the presence of specific concentrations of MgCl2, as DGAT1 and DGAT2 activities can be differentiated based on their sensitivity to this salt (DGAT2 is inhibited at higher concentrations).[13]

-

The reaction mixture contains the enzyme source, a diacylglycerol substrate, and a radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).[13]

-

This compound is added at various concentrations to determine the dose-dependent inhibition.

-

The reaction is incubated and then stopped.

-

Lipids are extracted, and the radiolabeled triglycerides are separated by thin-layer chromatography and quantified by scintillation counting.[13]

-

The IC50 value is calculated from the dose-response curve.

-

De Novo Triglyceride Synthesis Assay in Hepatocytes

This cell-based assay measures the effect of the inhibitor on the synthesis of new triglycerides from labeled precursors.

-

Cell Culture and Treatment:

-

Seed hepatocytes (e.g., HepG2 or primary hepatocytes) in culture plates.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a stable isotope-labeled precursor, such as [¹³C₃]-D₅-glycerol or a radiolabeled precursor like [³H]-Glycerol or [¹⁴C]-oleate, to the culture medium.[8][10]

-

-

Lipid Extraction and Analysis:

-

After incubation, wash the cells and extract total lipids.

-

If using stable isotopes, analyze the triglyceride species by mass spectrometry to determine the incorporation of the labeled glycerol.[8]

-

If using radioisotopes, separate the triglycerides by thin-layer chromatography and quantify the radioactivity.[10]

-

The reduction in the synthesis of labeled triglycerides indicates the inhibitory activity of the compound.

-

Lipid Droplet Staining (Oil Red O)

This qualitative and quantitative method visualizes the accumulation of neutral lipids in lipid droplets within hepatocytes.

-

Cell Preparation and Treatment:

-

Staining Procedure:

-

Analysis:

Visualizations

The following diagrams illustrate key pathways and workflows related to DGAT2 and its inhibition.

Caption: DGAT2 signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for the target validation of a DGAT2 inhibitor.

Caption: Logical flow from DGAT2 activity to the therapeutic effect of this compound.

Conclusion

The available data strongly support the validation of DGAT2 as a therapeutic target in hepatocytes for diseases characterized by hepatic steatosis. This compound has been identified as a potent and selective inhibitor of DGAT2. Through a combination of in vitro enzymatic assays and cell-based functional assays in hepatocytes, the efficacy of this compound in blocking triglyceride synthesis and reducing lipid accumulation can be robustly demonstrated. The dual mechanism of inhibiting TG synthesis directly and downregulating the SREBP-1 lipogenic pathway positions DGAT2 inhibitors like this compound as a promising therapeutic strategy for MASLD and related metabolic disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]